1,1,3-Tribromoacetone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,3-tribromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYCCOFOQIUTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310883 | |

| Record name | 1,1,3-Tribromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3475-39-6 | |

| Record name | 1,1,3-Tribromo-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Tribromoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Tribromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-TRIBROMO-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WUI16MSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,3-Tribromoacetone chemical properties and structure

An In-depth Technical Guide to 1,1,3-Tribromoacetone: Chemical Properties and Structure

Introduction

This compound (CAS No. 3475-39-6) is a halogenated ketone that serves as a significant intermediate in various organic syntheses.[1] Its chemical behavior is characterized by the presence of a carbonyl group and three bromine atoms, which impart a high degree of reactivity to the molecule.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound possesses an acetone backbone with three bromine atoms substituted at the first and third carbon positions.[2] This asymmetric substitution influences its chemical and physical properties.

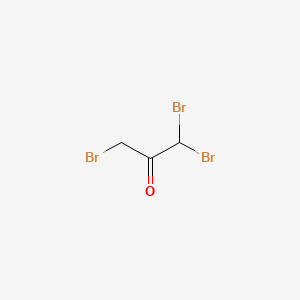

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | 1,1,3-tribromopropan-2-one[] |

| Molecular Formula | C₃H₃Br₃O[2] |

| Molecular Weight | 294.77 g/mol [1] |

| CAS Number | 3475-39-6[2] |

| SMILES | C(Br)(Br)C(=O)CBr[2] |

| InChI | InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2[2] |

| InChI Key | FNYCCOFOQIUTIM-UHFFFAOYSA-N[1][] |

Physicochemical Properties

This compound is a white or light yellow solid at room temperature.[2][4] Its key physical and chemical properties are summarized below.

| Property | Value |

| Physical State | White or light yellow solid[2][5] |

| Melting Point | 28-29 °C[2][5][6][7] |

| Boiling Point | 114-116 °C (at 14 Torr)[2][6][7] |

| Density | 2.561 ± 0.06 g/cm³ (Predicted)[2][][6] |

| Flash Point | 115.1 °C[2][5][6] |

| Vapor Pressure | 0.00875 mmHg at 25°C[2][6] |

| Refractive Index | 1.595[2][5][6] |

| Solubility | DMSO: 100 mg/mL (with ultrasonic assistance)[2][7] |

| Storage Temperature | -20°C[2][4][7] |

Experimental Protocols: Synthesis

The primary methods for synthesizing this compound involve the bromination of acetone.[2] Careful control of reaction conditions is crucial to avoid the formation of undesired byproducts like tetrabromoacetone.[1]

Method 1: Direct Bromination of Acetone

A common approach is the direct reaction of acetone with bromine under controlled or acidic conditions.[1] The reaction proceeds through an enol or enolate intermediate of acetone, which then reacts with bromine.[1]

Caption: Workflow for the direct bromination of acetone.

Method 2: Bromination of 1,3-Dibromoacetone

A more specific method involves the bromination of 1,3-dibromoacetone.

Protocol: A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to a solution containing 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid. The reaction is maintained at a temperature of 80-90°C over one hour without additional heating. After the reaction is complete, the acetic acid is removed. Vacuum distillation of the residue yields this compound (boiling point 114-116°C at 14 mmHg) and 1,1,1,3-tetrabromoacetone as a byproduct.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its two primary functional groups: the carbonyl group and the three bromine atoms.[2] This dual reactivity makes it a versatile reagent in organic synthesis.[2]

Caption: Key reactive sites of this compound.

Key Reactions:

-

Nucleophilic Substitution: The bromine atoms are good leaving groups, facilitating substitution reactions with various nucleophiles such as hydroxides and amines.[1][2]

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, a characteristic reaction of ketones.[2]

-

Reduction: The compound can be reduced to form less brominated acetone derivatives.[1]

Applications:

-

Synthetic Building Block: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.[2]

-

Pharmaceutical Industry: Notably, it is an impurity in the production of Methotrexate, an antimetabolite used in cancer and autoimmune disease therapies.[2][6][8] Methotrexate functions by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[2][8]

Caption: Inhibition of the folic acid pathway by Methotrexate.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It may cause irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed or inhaled.[4] At high temperatures, it can emit toxic fumes.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]

-

Storage: Store in a well-ventilated place, refrigerated at -20°C.[2][4][9] Keep the container tightly closed.[9]

-

Incompatible Materials: Avoid contact with water, oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][10]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

- 1. This compound | 3475-39-6 | Benchchem [benchchem.com]

- 2. This compound (3475-39-6) for sale [vulcanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 3475-39-6 [m.chemicalbook.com]

- 8. This compound | 3475-39-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of 1,1,3-Tribromoacetone

Abstract: This document provides a comprehensive technical overview of 1,1,3-tribromoacetone (CAS No. 3475-39-6), a key halogenated ketone intermediate in organic synthesis. It details the physicochemical properties, established synthesis protocols, and methods of characterization. The guide is intended for researchers, chemists, and professionals in drug development who utilize complex organic building blocks. Emphasis is placed on detailed experimental procedures, structured data presentation, and visual representations of synthetic and reactive pathways to ensure clarity and practical applicability.

Introduction

This compound, with the molecular formula C₃H₃Br₃O, is a highly reactive organic compound characterized by an acetone backbone substituted with three bromine atoms.[1] This structural configuration, featuring a carbonyl group and multiple reactive bromine sites, makes it a valuable intermediate in various synthetic applications.[1] It is particularly noted for its role as a reagent in the synthesis of pteridine rings, which are core structures in pharmaceuticals such as Methotrexate.[1][2] In the context of Methotrexate production, this compound can also be present as a critical impurity that must be monitored and controlled.[2][3] Understanding its synthesis and characterization is therefore essential for process optimization and quality control in pharmaceutical manufacturing.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound is typically a white or light-yellow solid at room temperature, with a low melting point that may cause it to be found in a liquid or semi-solid state.[1][4] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3475-39-6 | [1] |

| Molecular Formula | C₃H₃Br₃O | [1][3] |

| Molecular Weight | 294.77 g/mol | [2][3] |

| Appearance | White or light yellow solid | [1][4] |

| Melting Point | 28-29 °C | [1][3][5][6] |

| Boiling Point | 114-116 °C @ 14 Torr266.2 ± 25.0 °C @ 760 mmHg | [1][3][4][5] |

| Density (Predicted) | 2.561 - 2.6 g/cm³ | [1][3][4][5] |

| Solubility | DMSO: 100 mg/mL (requires ultrasonic assistance) | [1][6] |

| Refractive Index | 1.595 | [1][5] |

| Recommended Storage | -20°C | [1][6] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the bromination of acetone. The reaction proceeds via an acid-catalyzed enol intermediate, which undergoes electrophilic substitution by bromine.[2][7] A significant challenge in this synthesis is controlling the reaction to prevent over-bromination, which leads to the formation of tetrabromoacetone and other undesired byproducts.[2][8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method A: Industrial Process via Direct Bromination of Acetone

This industrial method involves the reaction of acetone with approximately two moles of bromine, which produces a complex mixture of brominated acetone derivatives (bromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, tribromoacetone, and tetrabromoacetone) and hydrogen bromide as a byproduct.[2][9]

-

Reaction: Acetone is reacted with approximately 2 molar equivalents of bromine. The reaction is sensitive to temperature and mixing rate, which must be carefully controlled to influence the product distribution.[2]

-

Equilibration: The resulting mixture of brominated acetones is held, allowing it to equilibrate. This step adjusts the distribution of the various brominated products.[1]

-

Separation: The desired this compound is separated from the mixture, often through crystallization or fractional distillation under vacuum.[1]

Method B: Laboratory Scale Synthesis from 1,3-Dibromoacetone

This procedure provides a more direct route to this compound by using 1,3-dibromoacetone as the starting material, thereby offering better control over the final product.

-

Preparation: Dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid in a suitable reaction vessel.

-

Bromine Addition: Prepare a solution of 150 g of bromine dissolved in 500 mL of glacial acetic acid.

-

Reaction: Heat the 1,3-dibromoacetone solution to 80-90°C. Add the bromine solution dropwise over the course of one hour. The reaction should proceed without requiring additional heating.

-

Solvent Removal: Once the reaction is complete, remove the glacial acetic acid under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation. Collect the fraction boiling at 114-116°C at a pressure of 14 mm Hg. This fraction yields approximately 180 g of this compound. A higher boiling fraction (132-133°C at 13 mm Hg) containing 1,1,1,3-tetrabromoacetone may also be collected.

Characterization and Spectroscopic Analysis

The structure of this compound is confirmed using standard spectroscopic techniques. The data provides distinct signatures corresponding to its functional groups.

| Technique | Expected Observations |

| ¹H NMR | Two singlets are expected: one for the proton on the dichloromethyl group (-CHBr₂) and one for the two protons of the bromomethyl group (-CH₂Br). |

| ¹³C NMR | Distinct signals are anticipated for the carbonyl carbon (C=O) around δ ≈ 200 ppm, and for the two different brominated carbons (-CHBr₂ and -CH₂Br) in the range of δ ≈ 30–50 ppm.[2] |

| Infrared (IR) | A strong, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretching vibration is expected in the range of 1715-1740 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 292, 294, 296, 298, corresponding to the isotopic distribution of the three bromine atoms. Fragmentation patterns would show the characteristic loss of bromine atoms.[2] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two key functional features: the carbonyl group and the carbon-bromine bonds. The bromine atoms are excellent leaving groups, making the α-carbons susceptible to nucleophilic substitution. The carbonyl group can undergo nucleophilic addition reactions typical of ketones.[1]

Caption: Dual reactivity pathways of this compound.

This dual reactivity makes this compound a versatile building block for synthesizing more complex organic molecules.[1] Its most prominent application is as a key reagent in the construction of pteridine ring systems, which form the core of antifolate drugs like Methotrexate.[1][2]

Safety, Handling, and Storage

This compound is a toxic and hazardous chemical that requires careful handling.

-

Toxicity: The compound is toxic if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory system.[10] Like simpler bromoacetones, it is expected to be a lachrymatory agent.[7][8]

-

Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: It should be stored in a tightly sealed container at a recommended temperature of -20°C to ensure stability and prevent degradation.[1][6]

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen bromide.[10]

References

- 1. This compound (3475-39-6) for sale [vulcanchem.com]

- 2. This compound | 3475-39-6 | Benchchem [benchchem.com]

- 3. 1,1,3-tribromo acetone [chembk.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 3475-39-6 [m.chemicalbook.com]

- 7. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 8. Bromoacetone - Wikipedia [en.wikipedia.org]

- 9. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

Spectroscopic Profile of 1,1,3-Tribromoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-Tribromoacetone (CAS No. 3475-39-6), a halogenated ketone with the molecular formula C₃H₃Br₃O. This compound is a relevant intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on available information and expected values derived from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | CH₂Br |

| ~6.5 | s | 1H | CHBr₂ |

Note: Predicted values are based on the analysis of similar halogenated ketones. Actual experimental values may vary based on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~30-50 | Brominated Carbons |

| ~200 | Carbonyl Carbon (C=O)[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O (carbonyl) stretch |

| ~1250 | Medium | C-C stretch |

| ~600-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 292, 294, 296, 298 | [M]⁺ | Molecular ion peak cluster, characteristic isotopic pattern for three bromine atoms. The peak at m/z 294 is a significant ion in the cluster.[1][2] |

| Varies | [M-Br]⁺, etc. | Fragmentation pattern indicates the loss of bromine atoms.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

-

Helium as the carrier gas

-

Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Set the MS to operate in EI mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and subsequently introduced into the MS.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of three bromine atoms.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 1,1,3-Tribromoacetone (CAS: 3475-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3-Tribromoacetone (CAS: 3475-39-6), a halogenated ketone of significant interest in organic synthesis and pharmaceutical development. This document consolidates critical information regarding its chemical identity, physical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate and notable impurity in the manufacturing of Methotrexate. Detailed experimental protocols, safety information, and a comparative analysis with related compounds are presented to support researchers and drug development professionals in their work with this versatile molecule.

Chemical and Physical Properties

This compound is a white or light yellow solid at room temperature, characterized by the presence of three bromine atoms on an acetone backbone.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Br₃O | [1][2] |

| Molecular Weight | 294.77 g/mol | [1][3] |

| CAS Number | 3475-39-6 | [1] |

| Appearance | White or light yellow solid | [1] |

| Melting Point | 28-29 °C | [2] |

| Boiling Point | 114-116 °C at 14 Torr | [2] |

| Density (Predicted) | 2.561 ± 0.06 g/cm³ | [2] |

| Flash Point | 115.1 °C | [2] |

| Vapor Pressure | 0.00875 mmHg at 25°C | [2] |

| Refractive Index | 1.595 | [2] |

| Solubility | DMSO: 100 mg/mL (339.25 mM) with ultrasonic assistance | [2] |

| Storage Temperature | -20°C | [1] |

| InChI | InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 | [1] |

| SMILES | C(Br)(Br)C(=O)CBr | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of acetone or its partially brominated derivatives.[1] Control of reaction conditions is crucial to maximize the yield of the desired tribrominated product and minimize the formation of other brominated species.

Experimental Protocol: Bromination of 1,3-Dibromoacetone

This protocol details the synthesis of this compound from 1,3-dibromoacetone.

Materials:

-

1,3-Dibromoacetone (210 g)

-

Bromine (150 g)

-

Glacial Acetic Acid (1000 mL)

Procedure:

-

Dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid in a suitable reaction vessel.

-

Separately, dissolve 150 g of bromine in 500 mL of glacial acetic acid.

-

Heat the solution of 1,3-dibromoacetone to 80-90 °C.

-

Add the bromine solution dropwise to the heated 1,3-dibromoacetone solution over a period of one hour. Maintain the temperature at 80-90 °C during the addition. No additional heating should be necessary once the reaction initiates.

-

After the addition is complete and the reaction has subsided, remove the glacial acetic acid by distillation.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 114-116 °C at a pressure of 14 mm Hg. This fraction will contain this compound. A forerun may be collected, and a higher boiling fraction (132-133 °C at 13 mm Hg) will contain 1,1,1,3-tetrabromoacetone.

Expected Yield: Approximately 180 g of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the presence of the carbonyl group and the three bromine atoms. The bromine atoms are good leaving groups, making the molecule susceptible to nucleophilic substitution reactions. The carbonyl group can undergo typical ketone reactions.[1]

This dual reactivity makes this compound a valuable intermediate in organic synthesis for the construction of more complex molecules and as a precursor for heterocyclic compounds.[1]

Role in Methotrexate Synthesis

A significant application of this compound is in the pharmaceutical industry, where it is known as a crucial intermediate and a significant impurity in the synthesis of Methotrexate.[1][2] Methotrexate is an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[1] It functions by inhibiting dihydrofolate reductase, an enzyme essential for DNA synthesis.[1] The presence and control of impurities like this compound are critical for the safety and efficacy of the final drug product.[2]

Spectroscopic Data

While detailed spectral data is not widely published, a Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with its structure.[4] General expectations for its spectroscopic analysis are as follows:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the carbon atoms bearing bromine.

-

¹³C NMR: Signals for the carbonyl carbon and the two brominated carbons are expected.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns involving the loss of bromine atoms.

Biological Activity and Toxicology

The primary biological context of this compound is as an impurity in Methotrexate.[2] Studies on the biological effects of Methotrexate, such as the reduction of thymus and spleen indices in mice, indirectly highlight the importance of controlling impurities like this compound.[2]

There is also some indication of antimicrobial activity for brominated ketones, suggesting a potential area for further investigation.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5] It is recommended to store the compound at -20°C to ensure its stability.[1]

Comparative Analysis with 1,1,1-Tribromoacetone

1,1,1-Tribromoacetone (CAS: 3770-98-7) is an isomer of this compound. The different placement of the bromine atoms results in distinct physical properties.

| Property | This compound (CAS: 3475-39-6) | 1,1,1-Tribromoacetone (CAS: 3770-98-7) | Reference(s) |

| Boiling Point | 114-116 °C (at 14 Torr) | 219.5 ± 35.0 °C (at 760 mmHg) | [2] |

| Flash Point | 115.1 °C | 88.1 ± 12.5 °C | [2] |

This comparison highlights how the isomeric structure affects intermolecular forces and thermal stability.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with established applications in pharmaceutical synthesis. This guide has summarized its key properties, synthesis, and reactivity. Further research is warranted to fully characterize its spectroscopic properties, elucidate its potential biological activities beyond its role as an impurity, and establish a comprehensive toxicological profile. Such studies will undoubtedly expand the understanding and potential applications of this versatile brominated ketone.

References

An In-depth Technical Guide to the Physical Properties of 1,1,3-Tribromoacetone

This guide provides a comprehensive overview of the physical properties of 1,1,3-Tribromoacetone, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound, notably as an impurity in methotrexate.

Physical Properties

This compound (CAS No. 3475-39-6) is a halogenated ketone. Its physical state at room temperature is typically a white or light yellow solid.[1] The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 28-29 °C | |

| Boiling Point | 114-116 °C | at 14 Torr[1][2][3] |

| 266.2 ± 25.0 °C | at 760 mmHg[4][][6] | |

| Density | 2.561 ± 0.06 g/cm³ | (Predicted)[1][2][3] |

| Flash Point | 115.1 °C | [1][2] |

| Vapor Pressure | 0.00875 mmHg | at 25°C[1] |

| Refractive Index | 1.595 | [1][2] |

Experimental Protocols

Synthesis of Brominated Acetones

A general procedure for the bromination of acetone involves:

-

Reacting acetone with bromine in an aqueous solution, often with the addition of an acid like glacial acetic acid.[7]

-

Controlling the reaction temperature, typically between 65°C and 80°C.[7]

-

The careful and gradual addition of bromine to the acetone solution is crucial to manage the reaction and prevent the accumulation of unreacted bromine.[7]

-

Following the reaction, the solution is cooled and neutralized.[7]

-

The resulting oil, containing a mixture of brominated acetones including bromoacetone, dibromoacetones, and tribromoacetone, is then separated.[7][8]

-

Further purification and isolation of this compound would be achieved through techniques such as fractional distillation under reduced pressure.[7]

The determination of the melting and boiling points would be carried out using standard laboratory techniques such as capillary melting point determination and distillation under controlled pressure, respectively.

Logical Relationships and Pathways

This compound is identified as a known impurity in methotrexate.[4] Methotrexate is a crucial antimetabolite and antifolate drug that functions by inhibiting dihydrofolate reductase (DHFR).[4] This inhibition disrupts the synthesis of DNA, which is the basis of its therapeutic effect in cancer and autoimmune diseases. The presence of impurities such as this compound is a critical consideration in the pharmaceutical manufacturing and quality control of methotrexate.

The logical relationship between these compounds and the biochemical pathway is illustrated in the following diagram.

References

- 1. This compound (3475-39-6) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 3475-39-6 [m.chemicalbook.com]

- 4. This compound | 3475-39-6 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

1,1,3-Tribromoacetone: A Technical Guide to Solubility and Stability for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,1,3-Tribromoacetone, a key intermediate in organic synthesis and a known impurity in pharmaceutical manufacturing. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties.

Core Properties of this compound

This compound (CAS No. 3475-39-6) is a halogenated ketone with the molecular formula C₃H₃Br₃O.[1][2] It presents as a colorless to light yellow liquid or a white to light yellow solid, with a melting point of 28-29 °C.[2][3] Its utility as a reagent in the synthesis of various organic compounds, including pharmaceutical intermediates, is well-established.[4] Notably, it is recognized as an impurity in the production of Methotrexate, an antifolate agent used in cancer and autoimmune therapies.[1][2][5]

Solubility Profile

Understanding the solubility of this compound is critical for its application in chemical reactions and for its detection and quantification as an impurity. The compound is sparingly soluble in water.[4] Detailed solubility in common organic solvents is crucial for designing synthetic routes and analytical methods.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (339.25 mM) | Requires ultrasonic assistance |

| Water | Sparingly soluble | - |

Further research is required to quantify solubility in other common laboratory solvents such as ethanol, methanol, acetone, and dichloromethane.

Stability Characteristics

The stability of this compound is influenced by several environmental factors. Proper storage and handling are essential to prevent degradation and ensure the integrity of experimental results.

| Condition | Effect on Stability | Recommendations |

| Temperature | Decomposes at temperatures above 40°C.[1] | Store at -20°C for long-term stability (up to 3 years in pure form).[2][6][7] For solutions in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[7] |

| Light | Degrades upon exposure to UV light.[1] | Store in amber or light-protecting containers.[1] |

| pH | Hydrolyzes in basic conditions.[1] | Avoid basic environments during storage and in reaction mixtures unless hydrolysis is intended. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, then filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: Determine the concentration by comparing the analytical response to a standard curve prepared with known concentrations of this compound.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent system.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Thermal Stress: Incubate at an elevated temperature (e.g., 60 °C).

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and incubate.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and incubate.

-

Oxidative Stress: Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Photolytic Stress: Expose to a controlled light source (e.g., a UV lamp).

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of degradation products.

-

Data Interpretation: Quantify the remaining percentage of this compound at each time point to determine the degradation rate. Characterize any significant degradation products using techniques such as mass spectrometry.

Signaling Pathways and Logical Relationships

The primary relevance of this compound in a biological context is as an impurity in Methotrexate. The presence of this and other impurities can have implications for the safety and efficacy of the drug product.

Caption: Logical relationship of this compound as an impurity in Methotrexate.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is recommended that researchers conduct their own detailed studies to validate these properties under their unique experimental conditions.

References

- 1. This compound | 3475-39-6 | Benchchem [benchchem.com]

- 2. This compound (3475-39-6) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 3475-39-6 [chemicalbook.com]

- 6. This compound CAS#: 3475-39-6 [m.chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Reactivity Profile of 1,1,3-Tribromoacetone with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Tribromoacetone (CAS: 3475-39-6) is a highly reactive polyhalogenated ketone that serves as a versatile intermediate in organic synthesis. Its reactivity is dominated by the presence of three bromine atoms, which act as effective leaving groups, and an electrophilic carbonyl center. This guide provides an in-depth analysis of its reactivity profile with various nucleophiles, focusing on key reaction pathways such as the Hantzsch thiazole synthesis and the Favorskii rearrangement. Detailed experimental protocols, adapted from analogous α-haloketone reactions, are provided to serve as a practical starting point for laboratory work. The underlying mechanisms of these transformations are illustrated through reaction pathway diagrams.

Introduction

This compound is a valuable building block in synthetic chemistry, particularly in the construction of heterocyclic scaffolds and rearranged carboxylic acid derivatives.[1] Its dual reactivity, stemming from the electrophilic carbonyl group and the carbons bearing bromine atoms, allows for a range of chemical transformations.[1][2] The bromine atoms at the C-1 and C-3 positions are susceptible to nucleophilic substitution, while the carbonyl group can undergo addition reactions. Furthermore, the presence of a halogen on a carbon adjacent to the carbonyl group (the α-carbon) makes it a prime substrate for base-induced skeletal rearrangements.[3] This document outlines the principal reaction pathways of this compound with common nucleophiles.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3475-39-6 | [1] |

| Molecular Formula | C₃H₃Br₃O | [1] |

| Molecular Weight | 294.77 g/mol | [1] |

| Physical State | White or light yellow solid | [1][4] |

| Melting Point | 28-29 °C | [1][4] |

| Boiling Point | 114-116 °C (at 14 Torr) | [1] |

| Density | ~2.56 g/cm³ (Predicted) | [1] |

| Solubility | DMSO: 100 mg/mL (with ultrasonic assistance) | [1] |

| Storage | Recommended at -20°C |[1] |

Reactivity with N-Nucleophiles: Heterocycle Synthesis

One of the most significant applications of α-haloketones is in the synthesis of nitrogen- and sulfur-containing heterocycles. This compound is an ideal precursor for such reactions.

Hantzsch Thiazole Synthesis with Thiourea

The reaction between an α-haloketone and a thioamide (or thiourea) is the classic Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[5][6] With this compound, the reaction with thiourea is expected to proceed via initial nucleophilic attack by the sulfur atom on the C-3 bromomethyl carbon, followed by cyclization and dehydration to yield a 2-aminothiazole derivative. The C-1 dibromomethyl group may remain intact or undergo subsequent reactions depending on the conditions. The expected primary product is 2-amino-4-(dibromomethyl)thiazole.

Caption: Mechanism of Hantzsch thiazole synthesis.

Reactions with Amines

Primary and secondary amines can react with this compound as nucleophiles.[2] The reaction typically involves nucleophilic substitution at the most reactive C-Br bond. The C-3 bromomethyl group is generally more susceptible to Sₙ2 attack than the C-1 dibromomethyl group due to less steric hindrance. Acylation of the amine to form an amide is also a possible reaction pathway.[7]

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative (Analogous Protocol)

Disclaimer: The following protocol is adapted from the Hantzsch synthesis using analogous α-haloketones, as a specific procedure for this compound was not found in the searched literature.[5] Adjustments to stoichiometry, temperature, and reaction time may be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol (e.g., 10 mL per mmol of thiourea).

-

Addition of Substrate: To the stirring solution, add this compound (1.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt formed during the reaction, until the pH is ~7-8.

-

Isolation: The product may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity with O-Nucleophiles and Bases: Favorskii Rearrangement

In the presence of a non-nucleophilic base, α-halo ketones can undergo dehydrohalogenation. However, with nucleophilic bases such as alkoxides (e.g., sodium methoxide) or hydroxides, this compound is expected to undergo the Favorskii rearrangement.[3][8]

The mechanism involves the formation of an enolate at the C-3 position, which then cyclizes via intramolecular Sₙ2 displacement of a bromide at the C-1 position to form a highly strained cyclopropanone intermediate.[8] Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon opens the ring to form the most stable carbanion, which is then protonated to yield a carboxylic acid ester (or a carboxylate salt if hydroxide is used).[9] Given the structure of this compound, the expected product from reaction with sodium methoxide would be a methyl 2,2-dibromo-3-butenoate isomer or a related rearranged ester.

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement (General Protocol)

Disclaimer: This protocol is a general procedure for the Favorskii rearrangement of acyclic α-haloketones and should be adapted and optimized for this compound.[9]

-

Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol (MeOH). Alternatively, add sodium metal (2.2 eq) carefully to anhydrous MeOH (e.g., 200 mL per 200 mmol of substrate) at 0°C.

-

Reaction Setup: Transfer a solution of this compound (1.0 eq) in a dry ether (e.g., anhydrous diethyl ether, 150 mL) to the freshly prepared NaOMe solution at 0°C via cannula.

-

Reaction: Allow the resulting slurry to warm to ambient temperature. Equip the flask with a reflux condenser and heat in a preheated oil bath to the desired temperature (e.g., 55°C) for several hours (e.g., 4 h), monitoring by TLC.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Dilute with ether and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ether (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to afford the desired ester product.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing a reaction involving this compound with a generic nucleophile.

Caption: A generalized workflow for synthesis.

Summary and Outlook

This compound is a potent electrophile and a valuable precursor for complex organic molecules. Its primary modes of reactivity with nucleophiles involve the construction of heterocycles, such as thiazoles via the Hantzsch synthesis, and skeletal rearrangements to form carboxylic acid derivatives through the Favorskii rearrangement. While specific, optimized protocols for this compound are not widely published, the well-established reactivity of analogous α-haloketones provides a strong foundation for developing successful synthetic procedures. Professionals in drug development can leverage these reaction pathways to create novel molecular scaffolds, bearing in mind that careful optimization of reaction conditions will be critical to achieving desired outcomes and yields.

References

- 1. This compound (3475-39-6) for sale [vulcanchem.com]

- 2. This compound | 3475-39-6 | Benchchem [benchchem.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

Physicochemical Properties of 1,1,3-Tribromoacetone

An In-depth Technical Guide to 1,1,3-Tribromoacetone

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is a halogenated ketone used as a reagent in organic synthesis.[1] Its chemical identity is defined by its specific molecular formula and molecular weight, which are fundamental parameters for its application in experimental settings.

Key Molecular Identifiers

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₃H₃Br₃O | [1][2][3][][5] |

| Molecular Weight | 294.77 g/mol | [2][3] |

| 294.768 g/mol | [1] | |

| 294.767 g/mol | [5][6] | |

| 294.76732 g/mol | [] | |

| CAS Number | 3475-39-6 | [1][2][3] |

Structural and Chemical Information

This compound, also known as 1,1,3-tribromopropan-2-one, has a structure consisting of a propanone backbone substituted with three bromine atoms.[3][] This structural arrangement is crucial to its reactivity and function in chemical syntheses.

Below is a diagram illustrating the key identifiers and structural representations of this compound.

Experimental Considerations

Due to the absence of detailed experimental protocols in the provided search results, this section outlines general considerations for handling this compound based on its known properties.

Synthesis

The primary method for the synthesis of this compound involves the bromination of acetone.[3] This process typically results in a mixture of brominated acetone derivatives, from which the desired compound is then isolated.[3]

The logical workflow for its synthesis can be generalized as follows:

References

An In-depth Technical Guide to 1,1,3-Tribromoacetone: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Tribromoacetone is a halogenated ketone of significant interest in organic synthesis, primarily recognized for its role as a key intermediate and a critical impurity in the manufacturing of pharmaceuticals like Methotrexate. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical and physical properties of this compound. Detailed experimental protocols for its preparation are presented, and quantitative data are summarized for easy reference. Furthermore, this guide illustrates the synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of this compound for research and development applications.

Introduction

This compound, with the chemical formula C₃H₃Br₃O and CAS number 3475-39-6, is a polyhalogenated ketone.[1] Its structure, featuring three bromine atoms distributed across the 1 and 3 positions of an acetone backbone, imparts a high degree of reactivity, making it a versatile reagent in organic chemistry. The primary route to its synthesis involves the bromination of acetone, a reaction known for its complexity due to the formation of a mixture of mono-, di-, and tri-substituted products. Historically, the study of brominated acetones dates back to the 19th century, with the progressive understanding of reaction mechanisms paving the way for more controlled synthetic methods. This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, storage, and application in a laboratory or industrial setting.

| Property | Value |

| Molecular Formula | C₃H₃Br₃O |

| Molecular Weight | 294.77 g/mol |

| CAS Number | 3475-39-6 |

| Appearance | White or light yellow solid |

| Melting Point | 28-29 °C |

| Boiling Point | 114-116 °C (at 14 Torr) |

| Density (Predicted) | 2.561 ± 0.06 g/cm³ |

| Flash Point | 115.1 °C |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical properties of this compound.[1][2][3]

Discovery and Historical Synthesis

The discovery of this compound is intrinsically linked to the broader history of the study of halogenated ketones. While a singular "discovery" of this specific isomer is not well-documented, the groundwork was laid in the 19th century with early investigations into the reaction of acetone with bromine.

The direct bromination of acetone is a stepwise process that proceeds through the formation of an enol or enolate intermediate. The reaction conditions, particularly the use of acidic or basic catalysts, significantly influence the product distribution. Early research in this area focused on understanding the nature of these reactions and isolating the various brominated products.

The formation of a mixture of brominated acetones, including mono-, di-, and tri-brominated species, is a characteristic of this reaction.[1] Over time, chemists developed methods to influence the selectivity of the reaction to favor certain products. The historical progression of synthetic approaches can be seen as a move from less controlled direct bromination to more refined methods aimed at producing specific isomers in higher yields.

Synthetic Methodologies

The synthesis of this compound has evolved to provide more controlled and higher-yielding procedures. The primary methods are detailed below.

Direct Bromination of Acetone

The most fundamental approach to synthesizing this compound is the direct bromination of acetone. This method, however, typically results in a mixture of products, including monobromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and tetrabromoacetone, in addition to the desired this compound.[1] The reaction proceeds via the formation of an enol, which then reacts with elemental bromine. Controlling the stoichiometry of bromine and the reaction conditions is crucial to maximize the yield of the tribrominated product.

Bromination of 1,3-Dibromoacetone

A more selective method for the preparation of this compound involves the bromination of 1,3-dibromoacetone. This method provides better control over the final product as it starts from a more substituted precursor.

A detailed experimental protocol for this synthesis is as follows:

-

Reaction Setup: In a suitable reaction vessel equipped with a dropping funnel and a stirrer, dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid.

-

Bromine Addition: While maintaining the temperature of the solution at 80-90 °C, add a solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid dropwise over a period of one hour.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

-

Isolation and Purification: Remove the glacial acetic acid under reduced pressure. The residue is then subjected to vacuum distillation to separate the products. This compound is collected at a boiling point of 114-116 °C at 14 mm Hg. This procedure can also yield a fraction of 1,1,1,3-tetrabromoacetone.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| 1,3-Dibromoacetone | 215.87 | 210 | 0.973 |

| Bromine | 159.81 | 150 | 0.939 |

Table 2: Stoichiometry for the synthesis of this compound from 1,3-Dibromoacetone.

Industrial Synthesis via Equilibration

In an industrial setting, the synthesis of specific brominated acetones often involves an equilibration process. A mixture of brominated acetone derivatives, resulting from the reaction of acetone with bromine, is subjected to conditions that favor the formation of the desired product through a series of equilibrium reactions.[1] This process can be coupled with separation techniques, such as crystallization, to isolate the target compound and recycle the remaining mixture.[4][5]

Visualization of Synthetic Pathways and Workflows

To visually represent the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Evolution of synthetic methods for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound remains a compound of interest for synthetic and medicinal chemists. Its historical synthesis, rooted in early investigations of acetone chemistry, has evolved into more controlled and efficient methodologies. This guide has provided a detailed overview of its discovery, synthesis, and properties, offering a valuable resource for researchers and professionals. The provided experimental protocols and visual diagrams are intended to facilitate a practical understanding and application of this knowledge in a research and development context. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

References

- 1. This compound (3475-39-6) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 3475-39-6 [m.chemicalbook.com]

- 4. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 5. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

The Biological Activity of Halogenated Ketones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated ketones represent a significant class of compounds with potent and diverse biological activities. Their unique chemical properties, particularly the enhanced electrophilicity of the α-carbon, make them highly effective covalent inhibitors of a range of enzymes, most notably proteases. This technical guide provides an in-depth exploration of the biological activities of halogenated ketones, with a focus on their mechanism of action, therapeutic potential, and the experimental methodologies used for their evaluation. Quantitative data on their inhibitory activities are presented, along with detailed experimental protocols and visualizations of key signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Introduction

Halogenated ketones are characterized by the presence of one or more halogen atoms on a carbon atom adjacent (α) to a carbonyl group. This structural feature dramatically influences their chemical reactivity, transforming them into potent alkylating agents.[1] The electron-withdrawing nature of the halogen atom increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack by amino acid residues within the active sites of enzymes.[2] This leads to the formation of a stable covalent bond, resulting in often irreversible inhibition of the target enzyme.[3]

The peptidyl halomethyl ketones, in particular, have been extensively studied as inhibitors of proteases, where the peptide moiety confers specificity for the target enzyme.[4][5] By strategically modifying the peptide sequence and the halogen atom (fluorine, chlorine, bromine, or iodine), researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[6][7] The biological activities of halogenated ketones extend beyond protease inhibition, with examples of their effects on other enzyme classes and their potential as cytotoxic agents. This guide will delve into the core aspects of their biological activity, providing a comprehensive resource for scientists working with these promising molecules.

Mechanism of Action: Covalent Inhibition

The primary mechanism by which α-halogenated ketones exert their biological effects is through covalent modification of enzyme active sites. This process typically involves a nucleophilic amino acid residue, most commonly a cysteine or a serine, attacking the electrophilic α-carbon of the haloketone.

-

For Cysteine Proteases: The sulfhydryl group of a cysteine residue acts as the nucleophile, attacking the α-carbon and displacing the halide ion to form a stable thioether linkage.[8]

-

For Serine Proteases: The hydroxyl group of a serine residue attacks the carbonyl carbon of the ketone to form a transient hemiketal intermediate.[9] In the case of fluorinated ketones, this hemiketal can be particularly stable.[10] Subsequent rearrangement and elimination can lead to the formation of a stable covalent adduct.

The reactivity of the α-haloketone is influenced by the nature of the halogen, with the reactivity generally following the order I > Br > Cl > F. However, fluorinated ketones, despite the strong carbon-fluorine bond, are highly effective inhibitors due to the strong electron-withdrawing effect of fluorine, which significantly increases the electrophilicity of the carbonyl carbon, favoring the formation of stable tetrahedral intermediates.[4][9]

Quantitative Analysis of Enzyme Inhibition

The potency of halogenated ketone inhibitors is typically quantified by their inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the initial reversible enzyme-inhibitor complex, while the IC_50 value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[11] For irreversible inhibitors, the rate of inactivation (k_inact) is also a critical parameter.[12]

Below are tables summarizing the inhibitory activities of various halogenated ketones against different enzymes.

Table 1: Inhibition of Proteases by Peptidyl Halomethyl Ketones

| Inhibitor | Target Enzyme | Halogen | K_i / IC_50 | Reference |

| Z-Phe-Ala-CH₂F | Cathepsin B | Fluorine | k_inact/K_i = 330 M⁻¹s⁻¹ | [13] |

| Z-Phe-Ala-CH₂Cl | Cathepsin B | Chlorine | k_inact/K_i = 14000 M⁻¹s⁻¹ | [13] |

| Ac-YVAD-cmk | Caspase-1 | Chlorine | IC_50 ≈ 10 nM | [14] |

| Ac-DEVD-CHO | Caspase-3 | (Aldehyde) | K_i = 0.23 nM | [15] |

| z-VAD-fmk | Pan-caspase | Fluorine | Broad-spectrum | [15] |

| TPCK | Chymotrypsin | Chlorine | Potent inhibitor | [1] |

| TLCK | Trypsin | Chlorine | Potent inhibitor | [1] |

| N-Ac-Leu-Leu-nLeu-H | 3CLpro (SARS-CoV) | (Aldehyde) | K_i = 300 nM | [8] |

Table 2: Inhibition of Other Enzymes by Halogenated Ketones

| Inhibitor | Target Enzyme | Halogen | K_i | Reference |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | Fluorine | 16 x 10⁻⁹ M | [10] |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | Fluorine | 1.6 x 10⁻⁹ M | [10] |

| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | Fluorine | 2 x 10⁻⁷ M | [10] |

| Difluorostatone-containing pepstatin analogue | Pepsin | Fluorine | 6 x 10⁻¹¹ M | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of halogenated ketones.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes and is based on measuring the rate of an enzymatic reaction in the presence and absence of an inhibitor.[15][16]

Materials:

-

Purified enzyme

-

Substrate (preferably a chromogenic or fluorogenic substrate)

-

Halogenated ketone inhibitor

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the halogenated ketone inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Prepare a solution of the enzyme in assay buffer to the desired concentration.

-

Prepare a solution of the substrate in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This is crucial for covalent inhibitors to allow time for the covalent bond to form.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The kinetic mode is preferred to monitor the reaction progress.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC_50 value from the dose-response curve.

-

For irreversible inhibitors, determine the k_inact and K_i values by fitting the data to appropriate kinetic models.[17]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[18]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Halogenated ketone compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the halogenated ketone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability versus compound concentration to determine the IC_50 value for cytotoxicity.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][19]

Materials:

-

Cell line

-

Halogenated ketone compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the halogenated ketone at various concentrations for the desired time.

-

-

Cell Harvesting:

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

Halogenated ketones, by inhibiting key enzymes, can significantly impact cellular signaling pathways. The following diagrams, created using the DOT language, visualize some of these pathways and a typical experimental workflow for studying covalent inhibitors.

References

- 1. Modulation of the ERK pathway of signal transduction by cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of broad-spectrum halomethyl ketone inhibitors against coronavirus main protease 3CL(pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for hemiketals as intermediates in the inactivation of serine proteinases with halomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. drughunter.com [drughunter.com]

- 13. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1,1,3-Tribromoacetone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

1,1,3-Tribromoacetone is a highly reactive, polyhalogenated ketone that serves as a valuable building block in a variety of organic transformations. Its utility stems from the presence of multiple reactive sites: a carbonyl group and three bromine atoms, which can act as leaving groups in nucleophilic substitution reactions.[1] This trifunctional nature makes it a key intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.[1][2]

These application notes provide an overview of the synthetic applications of this compound, with a focus on detailed experimental protocols for the synthesis of key heterocyclic scaffolds.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 3475-39-6 | [1] |

| Molecular Formula | C₃H₃Br₃O | [1] |

| Molecular Weight | 294.77 g/mol | [3] |

| Physical State | White or light yellow solid at room temperature | [1] |

| Melting Point | 28-29°C | [1] |

| Boiling Point | 114-116°C (at 14 Torr) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [1] |

| Storage | Recommended at -20°C | [1] |

Key Synthetic Applications

The primary application of this compound in organic synthesis is as a precursor for the construction of heterocyclic rings. The presence of both electrophilic (carbonyl carbon) and nucleophilic-susceptible (alpha-carbons bearing bromine) centers allows for a range of cyclization reactions.

A generalized workflow for the utilization of this compound in heterocyclic synthesis is depicted below.

Caption: General workflow for heterocyclic synthesis using this compound.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative heterocyclic compounds using this compound.

Synthesis of 2-Substituted-4-(bromomethyl)thiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[4] this compound can serve as a versatile precursor to α-haloketones, which are key reactants in this synthesis. The reaction proceeds via condensation of an α-haloketone with a thioamide.[4]

Reaction Scheme:

Caption: Hantzsch thiazole synthesis using this compound.

Protocol for the Synthesis of 2-Amino-4-(bromomethyl)thiazole:

This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.[4]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Sodium bicarbonate (aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Filter funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add thiourea to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-